molecular formula C21H21O3PS B14645427 Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane CAS No. 54824-85-0

Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane

Cat. No.: B14645427
CAS No.: 54824-85-0
M. Wt: 384.4 g/mol
InChI Key: NMBGWFABZMYMQF-UHFFFAOYSA-N
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Description

Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane is an organic phosphorus compound with the chemical formula C21H21O3P. It is a white to slightly yellow crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in catalysis and organic synthesis, where it serves as a ligand and a reducing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-bromoanisole under inert gas protection. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: It is used in the presence of reducing agents like lithium aluminum hydride.

    Substitution: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted phosphine derivatives.

Scientific Research Applications

Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane involves its ability to donate electrons and form stable complexes with transition metals. This property makes it an effective ligand in catalytic reactions. The compound interacts with molecular targets such as enzymes and metal ions, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-methoxyphenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(3,5-dimethoxyphenyl)phosphine

Uniqueness

Tris(3-methoxyphenyl)(sulfanylidene)-lambda~5~-phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This uniqueness enhances its effectiveness as a ligand in catalytic applications compared to other similar compounds .

Properties

CAS No.

54824-85-0

Molecular Formula

C21H21O3PS

Molecular Weight

384.4 g/mol

IUPAC Name

tris(3-methoxyphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H21O3PS/c1-22-16-7-4-10-19(13-16)25(26,20-11-5-8-17(14-20)23-2)21-12-6-9-18(15-21)24-3/h4-15H,1-3H3

InChI Key

NMBGWFABZMYMQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)P(=S)(C2=CC=CC(=C2)OC)C3=CC=CC(=C3)OC

Origin of Product

United States

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